N'-[(E)-{4-[(2-methylbenzyl)oxy]phenyl}methylidene]benzohydrazide
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Overview
Description
N’~1~-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE is a chemical compound known for its unique structural properties and potential applications in various fields. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). The compound’s structure includes a benzohydrazide core with a substituted phenyl group, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of N’~1~-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE typically involves the condensation reaction between a substituted benzaldehyde and a benzohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general synthetic route can be summarized as follows:
Starting Materials: Substituted benzaldehyde and benzohydrazide.
Reaction Conditions: Acid catalyst (e.g., acetic acid), reflux, and solvent (e.g., ethanol).
Procedure: The substituted benzaldehyde is mixed with benzohydrazide in the presence of an acid catalyst and refluxed for several hours. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N’~1~-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., acids, bases), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’~1~-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’~1~-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt essential biological processes, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N’~1~-((E)-1-{4-[(2-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE can be compared with other similar hydrazone compounds, such as:
N’~1~-((E)-1-{4-[(4-METHYLBENZYL)OXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE: Similar structure with a different substituent on the phenyl group.
N’~1~-((E)-1-{4-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)BENZOHYDRAZIDE: Another hydrazone derivative with a different substituent pattern.
N’~1~-((E)-1-{4-[(THIOPHEN-2-YL)METHYLIDENE]PHENYL}METHYLIDENE)BENZOHYDRAZIDE: A hydrazone compound with a thiophene ring instead of a benzyl group.
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties
Properties
Molecular Formula |
C22H20N2O2 |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[(E)-[4-[(2-methylphenyl)methoxy]phenyl]methylideneamino]benzamide |
InChI |
InChI=1S/C22H20N2O2/c1-17-7-5-6-10-20(17)16-26-21-13-11-18(12-14-21)15-23-24-22(25)19-8-3-2-4-9-19/h2-15H,16H2,1H3,(H,24,25)/b23-15+ |
InChI Key |
CHXCDUXRQCSNQB-HZHRSRAPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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